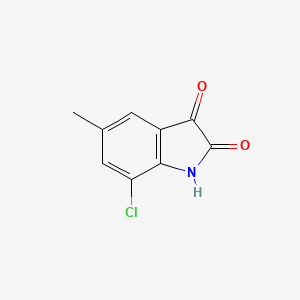

7-chloro-5-methyl-2,3-dihydro-1H-indole-2,3-dione

Description

Properties

IUPAC Name |

7-chloro-5-methyl-1H-indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c1-4-2-5-7(6(10)3-4)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADICIMUACYTZNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)Cl)NC(=O)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 7-chloro-5-methyl-2,3-dihydro-1H-indole-2,3-dione, often involves the Fischer indole synthesis. This method typically starts with the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring . For instance, the Japp-Klingemann reaction of phenyldiazonium chloride with 2-hydroxymethylene-5-methylcyclohexanone can be used, followed by Fischer indole synthesis using acetic acid and hydrochloric acid under reflux .

Industrial Production Methods

Industrial production methods for indole derivatives may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. These methods are optimized for scalability and cost-effectiveness, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

7-chloro-5-methyl-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:

Oxidation: This reaction can convert the compound into more oxidized forms, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced indole derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted indole derivatives, each with unique chemical and biological properties .

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for its potential therapeutic properties, particularly in the following areas:

- Antimicrobial Activity : Research indicates that 7-chloro-5-methyl-2,3-dihydro-1H-indole-2,3-dione exhibits significant antimicrobial properties against various pathogens. Studies have shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development .

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. Mechanistic studies are ongoing to elucidate its action on cellular pathways involved in tumor growth and metastasis .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models. This property is particularly relevant for developing treatments for chronic inflammatory diseases .

Synthetic Methodologies

The synthesis of this compound can be achieved through several methods:

- Condensation Reactions : One common synthetic route involves the condensation of appropriate indole derivatives with chloroacetyl chloride followed by cyclization .

- Oxidation and Reduction Techniques : Various oxidation and reduction reactions can be employed to modify the indole structure to achieve the desired compound. Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction .

These synthetic pathways can be optimized for yield and purity using chromatographic techniques.

Biological Interactions

Research into the biological interactions of this compound has utilized advanced methodologies:

- Molecular Docking Studies : This technique has been used to predict how the compound interacts with various biological targets at the molecular level. These studies help identify potential binding sites and affinities .

- Surface Plasmon Resonance : This method is employed to measure the binding kinetics of the compound with specific proteins or enzymes, providing insights into its potential as a drug candidate .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique characteristics of this compound relative to structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 5-Methylindole | Lacks chlorine; retains methyl group | Different reactivity due to absence of chlorine |

| 7-Bromo-5-methyl-2,3-dihydroindole | Bromine instead of chlorine | Varying reactivity and potential applications |

| 6-Chloroindoline | Chlorine at position 6 | Different biological activity profile compared to position 7 |

| 7-Chloroindole | Lacks methyl group | Distinct chemical behavior due to absence of methyl group |

The presence of both chlorine and methyl groups enhances the electrophilic character of this compound, contributing to its unique biological activities compared to similar compounds .

Mechanism of Action

The mechanism of action of 7-chloro-5-methyl-2,3-dihydro-1H-indole-2,3-dione involves its interaction with various molecular targets and pathways. The indole nucleus can bind to multiple receptors, influencing biological processes such as cell signaling, enzyme inhibition, and gene expression. These interactions contribute to its diverse pharmacological activities .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between 7-chloro-5-methyl-2,3-dihydro-1H-indole-2,3-dione and related compounds:

Physicochemical Properties

- Solubility : Substitutions like nitro (e.g., in 7-chloro-4-methyl-5-nitro-...) reduce solubility in aqueous media due to strong electron-withdrawing effects .

- Thermal Stability : 5-Chloroisatin decomposes near 247°C, while N1-benzylated derivatives (e.g., 5-chloro-1-(4-chlorobenzyl)-...) exhibit higher predicted boiling points (~483°C) due to increased molecular weight .

Biological Activity

7-Chloro-5-methyl-2,3-dihydro-1H-indole-2,3-dione is a synthetic compound belonging to the indole family, notable for its potential pharmacological applications and unique structural features. This article delves into its biological activity, synthesis methods, and relevant research findings.

Structural Overview

The compound has a molecular formula of C₉H₈ClN and a molecular weight of 195.6 g/mol. Its structure includes a bicyclic indole framework with a dione functional group, which contributes to its reactivity and biological activity. The presence of both a chlorine atom at position 7 and a methyl group at position 5 enhances its electrophilic character, making it a subject of interest in medicinal chemistry.

Biological Activities

Research indicates that compounds in the indole family often exhibit significant pharmacological properties. In particular, this compound has shown promise in various biological activities:

- Anticancer Activity : Studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been tested against MCF-7 breast cancer cells and HCT-116 colorectal carcinoma cells with notable efficacy.

- Mechanism of Action : The anticancer effects may be attributed to the induction of apoptosis and inhibition of cell proliferation. Research utilizing MTT assays has indicated IC₅₀ values in the low micromolar range for these cell lines, suggesting potent activity compared to established chemotherapeutic agents.

Synthesis Methods

The synthesis of this compound can be achieved through various methods. Common approaches include:

- Multi-step Synthesis : Utilizing starting materials that undergo cyclization and functionalization reactions.

- One-Pot Reactions : Recent advancements have introduced environmentally friendly multicomponent reactions that simplify the synthesis process.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to structurally similar compounds. Below is a summary table highlighting key differences:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 5-Methylindole-2,3-dione | Lacks chlorine; retains methyl | Exhibits different reactivity due to absence of chlorine |

| 1-Methylindole-2,3-dione | Methyl group at position 1 | Different biological activity profile |

| 5-Bromoindole-2,3-dione | Bromine instead of chlorine | Varying reactivity and potential applications |

Case Studies

- In Vitro Studies : A recent study evaluated the cytotoxicity of this compound against various cancer cell lines using the MTT assay. The results indicated significant growth inhibition with IC₅₀ values lower than those reported for conventional chemotherapeutics like paclitaxel.

- Mechanistic Investigations : Additional experiments focused on understanding the compound's mechanism of action through colony formation assays and apoptosis induction studies. These studies revealed that treatment with the compound led to increased caspase activation and reactive oxygen species (ROS) formation in cancer cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-chloro-5-methyl-2,3-dihydro-1H-indole-2,3-dione?

- Methodology :

- Copper(I)-Catalyzed Cycloaddition : Adapt protocols from analogous indole-diones. For example, CuI in PEG-400/DMF mixtures under reflux can facilitate azide-alkyne cycloaddition, followed by purification via column chromatography (e.g., 70:30 ethyl acetate/hexane) .

- Acid-Catalyzed Condensation : Reflux intermediates (e.g., hydrazones or aldehydes) with acetic acid and sodium acetate for 3–5 hours, followed by recrystallization from DMF/acetic acid .

Q. Which spectroscopic and chromatographic methods are effective for characterizing this compound?

- Key Techniques :

- NMR Spectroscopy : Use H, C, and F NMR to confirm substituent positions and purity (e.g., F NMR for halogen verification) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight via FAB-HRMS or ESI-HRMS .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks for structural validation, as demonstrated for 5-chloroindoline-2,3-dione derivatives .

- TLC and Column Chromatography : Monitor reaction progress and purify intermediates using ethyl acetate/hexane gradients .

Advanced Research Questions

Q. How do halogen substituents (e.g., Cl, CF) influence the compound’s bioactivity and reactivity?

- Structure-Activity Relationship (SAR) :

- Chlorine at position 7 enhances electrophilicity, potentially increasing interactions with biological targets (e.g., enzyme active sites). Trifluoromethyl groups (CF) improve metabolic stability and lipophilicity, as seen in antituberculosis indole-2,3-diones .

- Experimental Design : Compare IC values of halogenated analogs in enzyme inhibition assays. For example, 5-nitroindole-2,3-diones showed cytotoxicity dependent on substituent electronic effects .

Q. How can researchers resolve contradictions in spectral data between synthesis batches?

- Analytical Strategies :

- Cross-Validation : Compare H NMR shifts with X-ray diffraction data to confirm regiochemistry (e.g., crystal structures resolved for 5-chloro-1-(4-methoxybenzyl)indoline-2,3-dione ).

- Batch-Specific Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., incomplete cyclization or oxidation intermediates) .

Q. What computational methods predict the compound’s interactions with biological targets?

- Methodology :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict nucleophilic/electrophilic regions. For example, DFT studies on 1-allyl-5-chloroindoline-2,3-dione validated experimental bond lengths and angles .

- Molecular Docking (MOE Software) : Simulate binding modes with protein targets (e.g., PDB structures) to prioritize derivatives for synthesis .

Q. How to design derivatives for SAR studies while ensuring synthetic feasibility?

- Derivatization Strategies :

- Side-Chain Modifications : Introduce alkyl/aryl groups at the N1 position via alkylation (e.g., 1-methyl or 1-allyl derivatives) .

- Electron-Withdrawing Groups : Substitute Cl with CF or NO to modulate electronic properties, as shown in antituberculosis analogs .

- Scaffold Hybridization : Fuse with triazole or maleimide rings to enhance bioactivity, inspired by bisindolylmaleimide inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.